Cyclopropyl(pyridin-2-YL)methanamine hcl
Overview
Description
Cyclopropyl(pyridin-2-yl)methanamine hydrochloride is a chemical compound that features a cyclopropyl group attached to a pyridin-2-ylmethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(pyridin-2-yl)methanamine hydrochloride typically involves the reaction of pyridin-2-ylmethanamine with cyclopropyl derivatives under specific conditions. One common method involves the reduction of pyridin-2-ylmethylamine derivatives by reducing amination of cyanohydrins . The reaction conditions often include the use of reducing agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of cyclopropyl(pyridin-2-yl)methanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(pyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions where the cyclopropyl or pyridin-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Copper catalysis with water as the oxygen source.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyridin-2-yl-methanones.
Reduction: Different amine derivatives.
Substitution: Various substituted pyridin-2-ylmethanamine derivatives.
Scientific Research Applications
Cyclopropyl(pyridin-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of cyclopropyl(pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ylmethanamine: A structurally similar compound without the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyridin-2-yl moiety.
Pyridin-2-yl-methanones: Oxidized derivatives of pyridin-2-ylmethanamine.
Uniqueness
Cyclopropyl(pyridin-2-yl)methanamine hydrochloride is unique due to the presence of both the cyclopropyl and pyridin-2-yl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
cyclopropyl(pyridin-2-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-9(7-4-5-7)8-3-1-2-6-11-8;/h1-3,6-7,9H,4-5,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOQXOUIBFTFOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=N2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676886 | |
Record name | 1-Cyclopropyl-1-(pyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478263-93-3 | |
Record name | 1-Cyclopropyl-1-(pyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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